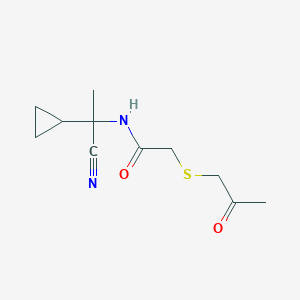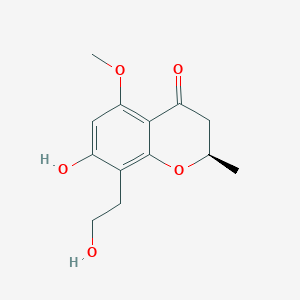
4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and steps involved .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes and the conditions required for these reactions .Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability .科学的研究の応用
Crystal Structures and Pharmacological Activity
The study by Fossheim et al. (1982) elucidates the crystal structures and pharmacological activities of calcium channel antagonists, including derivatives of dihydropyridine, which exhibit variations in ring conformation affecting their pharmacological efficacy. The research highlights the correlation between molecular structure and biological activity, particularly in terms of ring distortion from planarity and its impact on inhibiting Ca2+-dependent muscarinic mechanical responses in guinea pig ileal longitudinal smooth muscle. This insight is crucial for understanding the structure-activity relationship in the development of calcium channel blockers (Fossheim, Svarteng, Mostad, Romming, Shefter, & Triggle, 1982).
Synthesis and Organic Chemistry Applications
Borgarelli et al. (2022) described the synthesis of a scaffold for downstream derivatization towards new 1,4-dihydropyridine molecules, showcasing its utility in organic synthesis. The study presents a novel two-step synthesis process involving silylated 1,4-dihydropyridine derivatives, highlighting the scaffold's potential in facilitating hydrogen transfer reactions, akin to NAD(P)H reducing agents. This research underscores the versatility of dihydropyridine compounds in synthetic organic chemistry (Borgarelli, Lenaers, De Borggraeve, & Ismalaj, 2022).
Crystal Engineering and Supramolecular Assemblies
Arora and Pedireddi (2003) conducted a rational study on the crystal engineering of supramolecular assemblies involving benzenetetracarboxylic acid and aza donor molecules, including pyridine derivatives. The study explored the formation of host-guest systems and molecular tapes, contributing to the understanding of how these compounds interact in crystalline phases and the potential for designing novel materials with specific structural and functional properties (Arora & Pedireddi, 2003).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-(2,3-dimethylphenyl)-1,2,3,6-tetrahydropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-10-4-3-5-13(11(10)2)12-6-8-14-9-7-12/h3-6,14H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNZOEIBGAAULD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CCNCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2E)-3-[(4-chlorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2656154.png)
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl acetate](/img/structure/B2656157.png)
![ethyl 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2656158.png)


![3-[[(3-Methoxyphenyl)-oxomethyl]amino]-2-benzofurancarboxylic acid ethyl ester](/img/structure/B2656162.png)

![2-methyl-5-oxo-N-(pyridin-4-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2656165.png)
![5-[3-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2656166.png)
